

Application Notes and Protocols: Intravitreal Injection Formulation of AS1468240

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Compound of Interest

Compound Name: AS1468240

Cat. No.: B1667628

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Disclaimer: Specific formulation details and experimental data for a compound designated **AS1468240** are not publicly available. The following application notes and protocols are based on established methodologies for the development of intravitreal small molecule kinase inhibitors for ophthalmic use and serve as a representative guide. The data presented is illustrative.

Introduction

AS1468240 is a potent and selective kinase inhibitor with potential therapeutic applications in neovascular retinal diseases. Its mechanism of action involves the inhibition of key signaling pathways implicated in angiogenesis and inflammation. Due to the poor solubility and stability of **AS1468240** in aqueous solutions, a specialized formulation is required for its delivery via intravitreal injection. This document outlines the formulation strategy, characterization methods, and experimental protocols for the preclinical evaluation of an **AS1468240** intravitreal formulation.

Physicochemical Properties of AS1468240

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is critical for formulation development.

Property	Value
Molecular Weight	450.5 g/mol
Aqueous Solubility (pH 7.4)	< 0.1 µg/mL
LogP	4.2
pKa	8.5
Physical State	Crystalline Solid

Formulation Composition

To overcome the solubility challenges, a sterile, isotonic suspension of **AS1468240** has been developed for intravitreal administration.

Component	Concentration (% w/v)	Purpose
AS1468240	1.0%	Active Pharmaceutical Ingredient
Polysorbate 80	0.02%	Wetting/Suspending Agent
Sodium Chloride	0.75%	Tonicity Agent
Sodium Phosphate (dibasic)	0.1%	Buffering Agent
Sodium Phosphate (monobasic)	0.05%	Buffering Agent
Water for Injection	q.s. to 100%	Vehicle

Formulation Characteristics

The final formulation is characterized by the following key parameters to ensure safety and stability.

Parameter	Specification
pH	7.2 ± 0.2
Osmolality	290 ± 20 mOsm/kg
Particle Size (D90)	< 10 µm
Viscosity	< 5 cP
Sterility	Sterile

Experimental Protocols

Protocol: Preparation of AS1468240 Intravitreal Suspension

Objective: To prepare a sterile, homogenous suspension of **AS1468240** suitable for intravitreal injection.

Materials:

- Micronized **AS1468240**
- Polysorbate 80
- Sodium Chloride
- Sodium Phosphate (dibasic and monobasic)
- Sterile Water for Injection (WFI)
- Sterile vials and closures
- Autoclave, magnetic stirrer, pH meter, particle size analyzer

Procedure:

- Prepare the vehicle by dissolving sodium chloride and sodium phosphates in 80% of the final volume of WFI.

- Add Polysorbate 80 to the vehicle and stir until fully dissolved.
- Autoclave the vehicle at 121°C for 20 minutes and allow it to cool to room temperature in a sterile environment.
- Aseptically add the micronized **AS1468240** powder to the sterile vehicle under constant stirring.
- Continue stirring for a minimum of 2 hours to ensure complete wetting and homogenous dispersion of the API.
- Adjust the pH to 7.2 using sterile 1N NaOH or 1N HCl if necessary.
- Bring the suspension to the final volume with sterile WFI.
- Aseptically fill the suspension into sterile glass vials and seal with appropriate stoppers and caps.

Protocol: In Vitro Drug Release Study

Objective: To evaluate the in vitro release kinetics of **AS1468240** from the suspension formulation.

Materials:

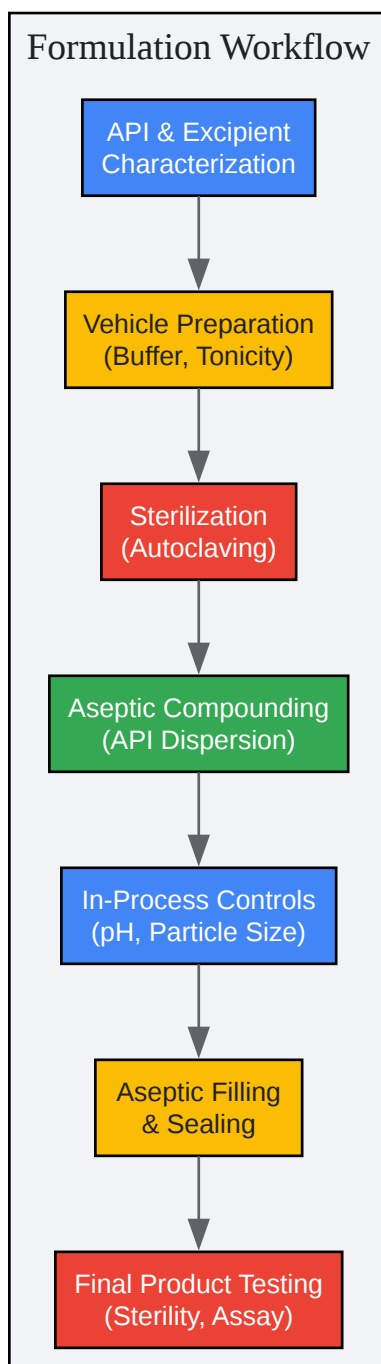
- **AS1468240** intravitreal suspension
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis membrane (e.g., 10 kDa MWCO)
- Shaking incubator or water bath
- HPLC system for drug quantification

Procedure:

- Accurately transfer 100 µL of the **AS1468240** suspension into a pre-soaked dialysis bag.

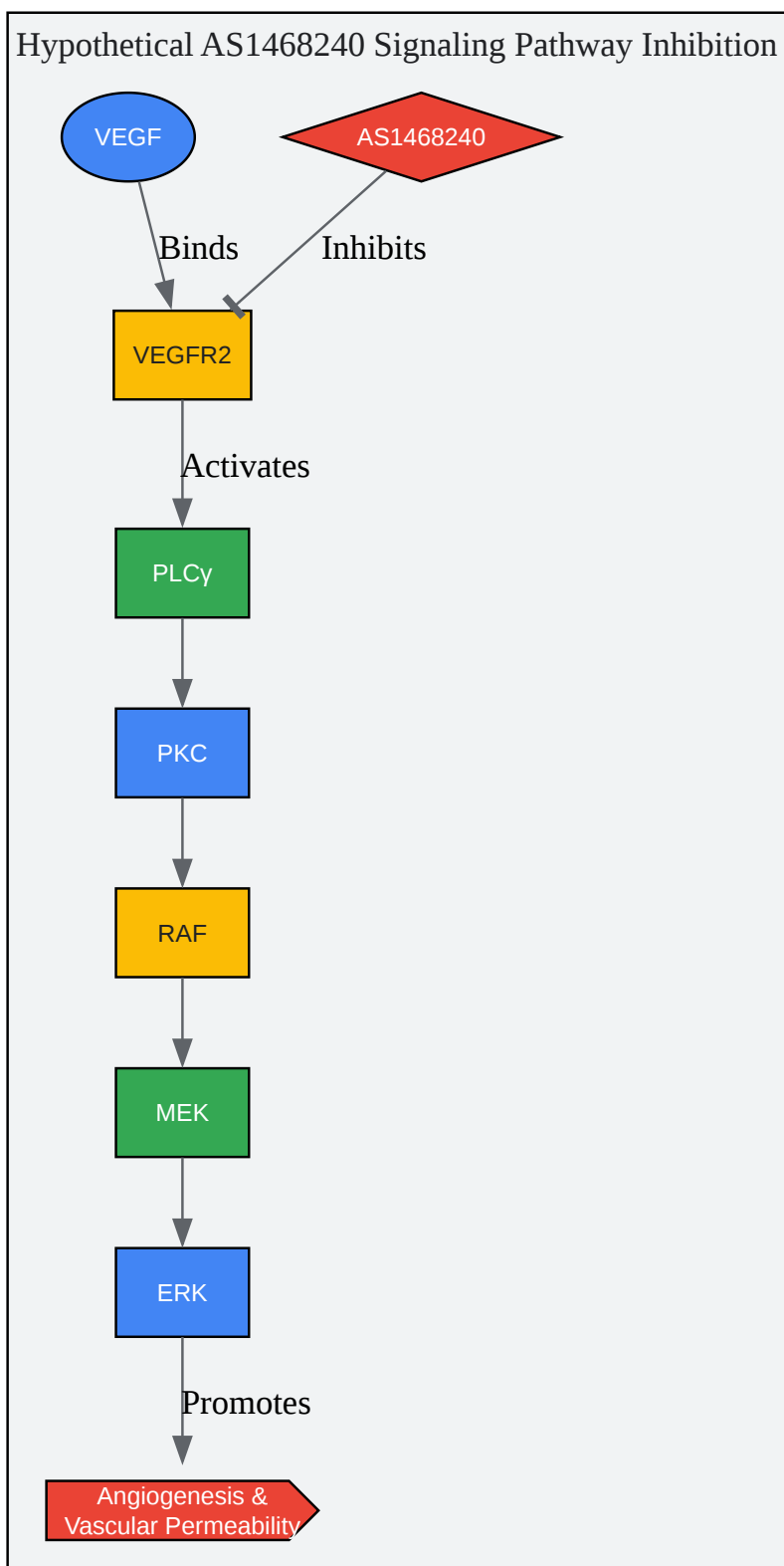
- Seal the dialysis bag and place it in a container with 50 mL of PBS at 37°C.
- Gently agitate the container in a shaking incubator.
- At predetermined time points (e.g., 1, 4, 8, 24, 48, 72, and 96 hours), withdraw a 1 mL aliquot of the release medium.
- Replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
- Analyze the concentration of **AS1468240** in the collected samples using a validated HPLC method.
- Calculate the cumulative percentage of drug released over time.

Visualization of Pathways and Workflows



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Caption: Workflow for the preparation of **AS1468240** intravitreal suspension.



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Caption: Inhibition of the VEGF signaling pathway by **AS1468240**.

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